5-chloro-2-methoxy-N'-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]benzohydrazide
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Overview
Description
5-chloro-2-methoxy-N’-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]benzohydrazide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chloro and methoxy group attached to a benzene ring, along with a triazole and sulfanyl group. Its complex structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and other scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N’-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]benzohydrazide typically involves multiple steps. One common method starts with the chlorination of 2-methoxybenzoic acid to form 5-chloro-2-methoxybenzoic acid. This intermediate is then reacted with hydrazine to form the corresponding hydrazide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N’-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]benzohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzene ring .
Scientific Research Applications
5-chloro-2-methoxy-N’-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N’-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]benzohydrazide involves its interaction with specific molecular targets. The triazole and sulfanyl groups are known to interact with enzymes and proteins, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interfere with cellular processes by binding to key proteins .
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Shares a similar benzene ring structure with chloro and methoxy groups but differs in the attached functional groups.
4-[2-(5-chloro-2-methoxybenzamido)ethyl]phenylsulfonamide: Another compound with a similar core structure but different substituents.
Uniqueness
What sets 5-chloro-2-methoxy-N’-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]benzohydrazide apart is its combination of the triazole and sulfanyl groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
852398-27-7 |
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Molecular Formula |
C13H14ClN5O3S |
Molecular Weight |
355.80 g/mol |
IUPAC Name |
5-chloro-2-methoxy-N'-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]benzohydrazide |
InChI |
InChI=1S/C13H14ClN5O3S/c1-19-7-15-18-13(19)23-6-11(20)16-17-12(21)9-5-8(14)3-4-10(9)22-2/h3-5,7H,6H2,1-2H3,(H,16,20)(H,17,21) |
InChI Key |
OQIKUOMETCCREY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1SCC(=O)NNC(=O)C2=C(C=CC(=C2)Cl)OC |
solubility |
23.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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